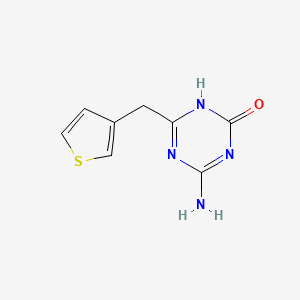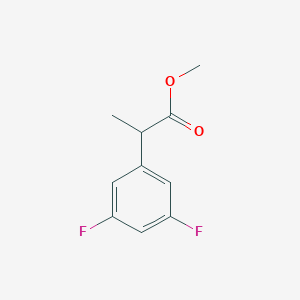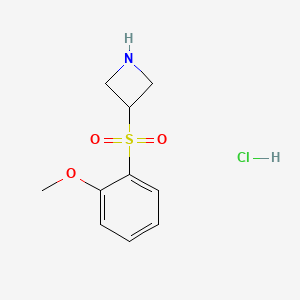
4,7-Dimethyl-1,2-benzoxazol-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,7-Dimethyl-1,2-benzoxazol-3-ol is a chemical compound with the molecular formula C₉H₉NO₂. It belongs to the benzoxazole family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound is characterized by a benzoxazole ring substituted with two methyl groups at positions 4 and 7 and a hydroxyl group at position 3.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Dimethyl-1,2-benzoxazol-3-ol typically involves the cyclization of 2-aminophenol derivatives with appropriate aldehydes or ketones. One common method includes the condensation of 2-aminophenol with 4,7-dimethylbenzaldehyde in the presence of an acid catalyst, followed by cyclization to form the benzoxazole ring . The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as titanium tetraisopropoxide or mesoporous titania-alumina mixed oxide can be employed to improve reaction efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
4,7-Dimethyl-1,2-benzoxazol-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at position 3 can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction of the benzoxazole ring can lead to the formation of dihydrobenzoxazole derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzoxazole ring, particularly at positions 5 and 6.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens, nitrating agents, or sulfonating agents can be employed under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of 4,7-dimethyl-1,2-benzoxazol-3-one.
Reduction: Formation of 4,7-dimethyl-1,2-dihydrobenzoxazol-3-ol.
Substitution: Formation of halogenated, nitrated, or sulfonated benzoxazole derivatives.
Applications De Recherche Scientifique
4,7-Dimethyl-1,2-benzoxazol-3-ol has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 4,7-Dimethyl-1,2-benzoxazol-3-ol involves its interaction with various molecular targets and pathways. In antimicrobial applications, it may inhibit the growth of bacteria and fungi by interfering with their cell wall synthesis or metabolic pathways . In anticancer research, it may induce apoptosis in cancer cells by targeting specific signaling pathways and enzymes involved in cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoxazole: The parent compound with a similar structure but without the methyl and hydroxyl substitutions.
2-Aminobenzoxazole: A derivative with an amino group at position 2.
5-Nitrobenzoxazole: A derivative with a nitro group at position 5.
Uniqueness
4,7-Dimethyl-1,2-benzoxazol-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methyl groups at positions 4 and 7 enhances its lipophilicity, while the hydroxyl group at position 3 contributes to its reactivity and potential hydrogen bonding interactions .
Propriétés
Formule moléculaire |
C9H9NO2 |
|---|---|
Poids moléculaire |
163.17 g/mol |
Nom IUPAC |
4,7-dimethyl-1,2-benzoxazol-3-one |
InChI |
InChI=1S/C9H9NO2/c1-5-3-4-6(2)8-7(5)9(11)10-12-8/h3-4H,1-2H3,(H,10,11) |
Clé InChI |
KDCPOKHPKKQZDX-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=C(C=C1)C)ONC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(Bromomethyl)-1-azabicyclo[2.2.2]octane](/img/structure/B13207445.png)
![3-{[(3-Methylthiophen-2-yl)methyl]amino}-1lambda6-thietane-1,1-dione](/img/structure/B13207449.png)

![4-Methyl-4-azaspiro[2.5]octan-7-one](/img/structure/B13207460.png)

![Methyl 2-amino-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13207468.png)



![N-[(4-Bromothiophen-3-yl)methyl]cyclobutanamine](/img/structure/B13207497.png)


![1-[1-(Aminomethyl)cyclopropyl]-3,3-dimethylcyclobutan-1-ol](/img/structure/B13207539.png)

